Disodium diphosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sol in wate

Canonical SMILES

Buffering Agent:

Disodium diphosphate is a versatile buffering agent, meaning it helps maintain a stable pH in solutions. This is crucial for many biological experiments as enzymes and other biomolecules often have specific pH ranges for optimal activity. Disodium diphosphate can be used to create buffers in various pH ranges, making it a valuable tool for researchers studying a variety of biological systems [Source: Buffers in Biochemistry and Molecular Biology, Biochemical Education Journal, ].

Chelating Agent:

Disodium diphosphate can act as a chelating agent, forming complexes with metal ions. This property is useful in research settings where researchers need to remove or inactivate metal ions that might interfere with experiments. For example, disodium diphosphate can be used to chelate calcium ions, which can affect enzyme activity or protein function [Source: Chelation: Chemistry, The Medical Journal of Australia, ].

Protein Purification:

Disodium diphosphate plays a role in protein purification protocols. It can help precipitate unwanted proteins during the purification process, allowing researchers to isolate their protein of interest. This is particularly useful for studying specific proteins and their interactions with other molecules [Source: Protein Precipitation in Antibody Purification, Journal of Chromatographic Science, ].

Food Science Research:

Disodium diphosphate is commonly used in the food industry, and research studies its effects on food quality and preservation. Scientists investigate how disodium diphosphate impacts factors like texture, shelf life, and moisture retention in various food products [Source: Disodium Dihydrogen Diphosphate and Tetrasodium Pyrophosphate as Dough Strengtheners, Journal of Agricultural and Food Chemistry, ].

Environmental Research:

Disodium diphosphate can be used in environmental research to study how it interacts with various pollutants and contaminants. Scientists might investigate its potential for remediation processes or its impact on specific environmental conditions [Source: Remediation of Lead (Pb) Contaminated Soils Using Food-Grade Phosphates, Environmental Science & Technology, ].

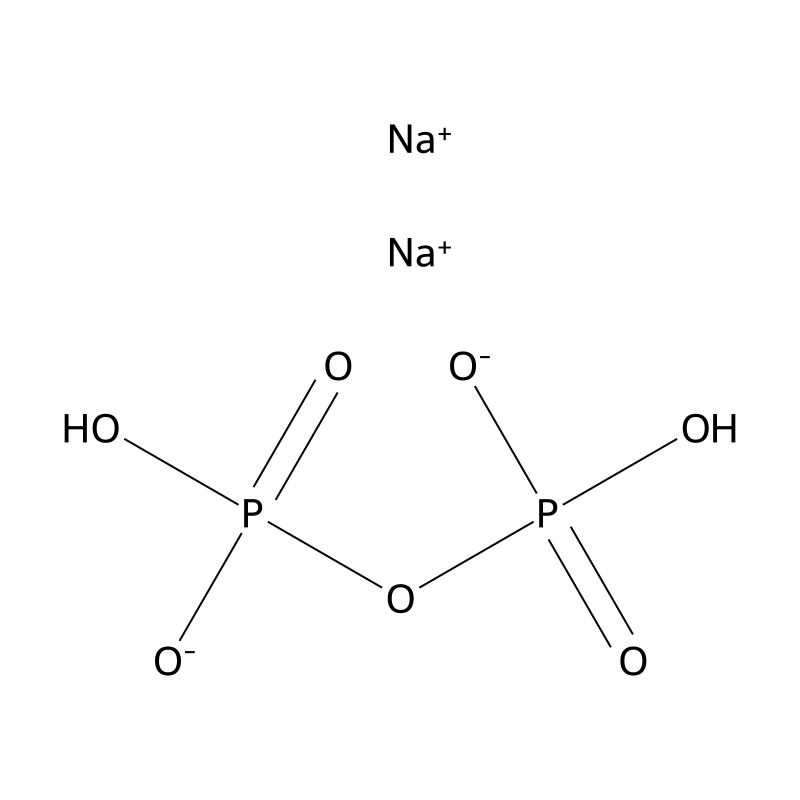

Disodium diphosphate, also known as disodium hydrogen phosphate or sodium phosphate dibasic, is an inorganic compound with the chemical formula . This compound is part of a broader family of sodium phosphates and is characterized by its white, crystalline powder form, which is highly soluble in water and hygroscopic in nature. It exists in both anhydrous and hydrated forms, with the dodecahydrate form being particularly common. The pH of its aqueous solution ranges from 8.0 to 11.0, indicating its mildly basic properties .

The mechanism of action of disodium diphosphate depends on its application. In food science, it acts as a chelating agent by binding to metal ions, which can affect protein functionality and enzyme activity. In biochemistry, it can chelate metal ions, influencing their interactions with biomolecules and cellular processes. Disodium diphosphate's ability to complex with heavy metals in the environment can reduce their mobility and potential toxicity.

In industrial settings, it can also be produced by treating dicalcium phosphate with sodium bisulfate, which precipitates calcium sulfate:

This is followed by partial neutralization of monosodium phosphate:

Heating disodium diphosphate leads to the formation of tetrasodium pyrophosphate:

Disodium diphosphate has various biological activities, particularly in food processing where it acts as an emulsifier and stabilizer. It helps maintain the texture and consistency of dairy products such as cheese and whipped cream by preventing separation of fat and water. Additionally, it plays a role in enhancing the absorption of certain nutrients in the digestive system and can act as a buffering agent in pharmaceuticals to maintain pH levels .

The synthesis of disodium diphosphate primarily involves:

- Neutralization Reaction: Combining phosphoric acid with sodium hydroxide.

- Industrial Production: Utilizing dicalcium phosphate and sodium bisulfate to yield monosodium phosphate, which is then neutralized.

- Hydration: The compound can be obtained in various hydrated forms depending on the specific synthesis conditions used.

These methods ensure the availability of both anhydrous and hydrated forms for various applications .

Disodium diphosphate finds extensive use across multiple industries:

- Food Industry: Used as an emulsifier, stabilizer, and pH regulator in processed foods, dairy products, and baked goods.

- Water Treatment: It helps in softening water and preventing scale formation.

- Pharmaceuticals: Acts as a buffering agent in drug formulations and intravenous fluids.

- Cleaning Agents: Enhances cleaning efficiency by breaking down grease and dirt .

Research on disodium diphosphate interactions highlights its role in food chemistry, particularly its ability to interact with proteins and fats to improve product stability. In pharmaceuticals, it interacts with active ingredients to enhance solubility and stability. Studies have also explored its effects on nutrient absorption in the gastrointestinal tract, indicating potential benefits for digestive health .

Disodium diphosphate shares similarities with other sodium phosphates but has unique properties that distinguish it. Below are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Disodium pyrophosphate | Used as a leavening agent; forms carbon dioxide when combined with sodium bicarbonate. | |

| Monosodium phosphate | More acidic; often used as a fertilizer or food additive. | |

| Trisodium phosphate | Stronger alkaline properties; used in cleaning agents and as a food additive. | |

| Sodium dihydrogen phosphate | Similar buffering capacity; used in food processing but more acidic than disodium diphosphate. |

Disodium diphosphate is unique due to its balanced pH range and multifunctional roles in food processing, pharmaceuticals, and cleaning applications .

Thermodynamic Parameters

The thermodynamic properties of disodium diphosphate (tetrasodium pyrophosphate, Na₄P₂O₇) provide fundamental insights into its stability, formation energetics, and phase behavior. These parameters are essential for understanding the compound's behavior in various applications and environmental conditions.

Standard Enthalpy of Formation (ΔfH°) from Solution Calorimetry

The standard enthalpy of formation of disodium diphosphate has been determined through comprehensive solution calorimetry studies. Commercial disodium hydrogen phosphate dodecahydrate (Na₂HPO₄·12H₂O) was used as a precursor for synthesizing disodium diphosphate through thermal dehydration processes [1]. The calorimetric measurements were performed using a C-80 SETARAM calorimeter, where the compounds were dissolved in phosphoric acid solutions of various concentrations [1].

The standard enthalpy of formation for disodium diphosphate (Na₄P₂O₇) has been experimentally determined to be -3210.5 kJ/mol [1] [2]. This value represents the energy change when one mole of disodium diphosphate is formed from its constituent elements in their standard states at 298.15 K and 1 bar pressure. The negative value indicates that the formation of disodium diphosphate is an exothermic process, reflecting the thermodynamic stability of the compound.

The experimental methodology involved multiple dissolution, dilution, and mixing processes conducted within the calorimeter to obtain accurate thermodynamic data [1]. The heat of dissolution was measured in acid solutions of several concentrations, allowing for the calculation of the standard enthalpy of formation through thermochemical cycles. The precision of these measurements was validated through comparison with theoretical calculations using the Born-Haber-Fajans thermochemical cycle [3].

Additional thermodynamic investigations have revealed that the lattice energy of disodium diphosphate is approximately 2177 kJ/mol [3], which contributes significantly to the overall stability of the crystalline structure. This lattice energy was calculated using the Born-Haber-Fajans cycle approach, considering the energetics of cation and anion formation from their constituent elements.

Entropy Changes in Hydration/Dehydration Cycles

The entropy behavior of disodium diphosphate during hydration and dehydration processes is particularly complex due to the existence of multiple hydration states and the dynamic nature of water incorporation into the crystal structure [4]. Thermodynamic investigations have demonstrated that the compound exhibits significant entropy changes during phase transitions between different hydration states.

The standard entropy of anhydrous disodium diphosphate has been calculated to be 227.6 J/(mol·K) at 298.15 K [3]. This value was determined using the Jenkins-Glasser procedure, which correlates entropy with molar volume through empirical relationships. The entropy value reflects the degree of disorder in the crystal structure and provides insights into the thermodynamic driving forces for hydration and dehydration processes.

During hydration processes, disodium diphosphate undergoes significant entropy changes as water molecules are incorporated into the crystal lattice. The hexahydrate form (Na₄P₂O₇·6H₂O) is stable below 27°C, while the decahydrate form (Na₄P₂O₇·10H₂O) exists at temperatures near 0°C [5]. The entropy of hydration is influenced by the structural reorganization of water molecules within the crystal lattice and the associated changes in vibrational and rotational freedom.

Calorimetric studies have shown that the entropy of formation for disodium diphosphate is -778.6 J/(mol·K) [3], indicating that the formation process results in a decrease in system entropy. This entropy decrease is compensated by the favorable enthalpy of formation, resulting in a negative Gibbs energy of formation that confirms the thermodynamic stability of the compound.

The dehydration process involves the removal of water molecules from the hydrated crystal structure, typically occurring through thermal treatment. The entropy changes during dehydration are characterized by increased disorder as water molecules are released from the ordered crystal lattice into the gas phase [4]. Recent studies using advanced spectroscopic techniques have revealed that the dehydration process is accompanied by significant structural rearrangements that affect the phosphate network connectivity [6].

The entropy of dehydration has been shown to be a primary driver in phase separation processes involving phosphate compounds [6]. Molecular dynamics simulations have demonstrated that the partial dehydration of phosphate groups leads to stronger intermolecular interactions and enhanced assembly formation. The entropy gain from water release provides the thermodynamic driving force for these structural transitions.

Solubility Behavior and Phase Diagrams

Temperature-Dependent Aqueous Solubility Profiles

The solubility of disodium diphosphate in water exhibits a strong temperature dependence, with solubility increasing significantly as temperature rises. Comprehensive solubility studies have established detailed temperature-dependent profiles that are essential for industrial applications and process optimization.

The aqueous solubility of disodium diphosphate decahydrate (Na₄P₂O₇·10H₂O) ranges from 2.7 g/100g H₂O at 0°C to 40.26 g/100g H₂O at 100°C [7]. This represents approximately a 15-fold increase in solubility over the temperature range from 0°C to 100°C, indicating strong temperature sensitivity.

Detailed solubility measurements at intermediate temperatures show: 5.48 g/100g H₂O at 20°C, 12.5 g/100g H₂O at 40°C, 21.9 g/100g H₂O at 60°C, and 30.0 g/100g H₂O at 80°C [7]. These values demonstrate a non-linear relationship between temperature and solubility, with the most rapid increase occurring in the temperature range between 40°C and 80°C.

The molality-based solubility provides additional insights into the concentration behavior. At 25°C, the solubility corresponds to approximately 0.451 mol/kg, increasing to 1.814 mol/kg at 100°C [7]. These molality values are particularly useful for thermodynamic calculations and process design applications.

Recent volumetric studies have provided comprehensive data on the density variations of disodium diphosphate aqueous solutions as a function of both temperature and concentration [8] [9]. The density of solutions increases with concentration, ranging from 1.02 g/cm³ for dilute solutions at 0°C to 1.23 g/cm³ for concentrated solutions at 100°C. These density measurements are essential for accurate process calculations and equipment design.

The apparent molar volume of disodium diphosphate in aqueous solution has been systematically studied across the temperature range from 283.15 K to 363.15 K [9]. The Pitzer ion-interaction parameters for the volumetric properties have been determined, providing a theoretical framework for predicting solution behavior under various conditions. The thermal expansion coefficient (α) and partial molar volume (V_B) have been calculated, revealing the complex interactions between the phosphate anions and water molecules.

pH Stability Ranges in Buffered Systems

The pH stability of disodium diphosphate in aqueous solutions is a critical parameter for its application in various industrial processes. The compound exhibits variable stability depending on the pH environment, with optimal stability occurring within specific pH ranges.

The inherent pH of disodium diphosphate solutions is moderately basic, with a 1% aqueous solution exhibiting a pH range of 8.0-11.0 [10]. This alkaline character results from the hydrolysis of the pyrophosphate anion according to the reaction: HPO₄²⁻ + H₂O ⇌ H₂PO₄⁻ + OH⁻ [10].

Detailed pH stability studies have revealed that disodium diphosphate demonstrates excellent stability in the pH range of 6.0-8.0, where hydrolysis rates are minimal and the compound maintains its structural integrity [11]. In this pH range, the compound can be stored and utilized without significant degradation over extended periods.

At pH values below 3.0, disodium diphosphate exhibits poor stability with rapid hydrolysis to phosphoric acid (H₃PO₄) [11]. The hydrolysis rate increases significantly as pH decreases, making acidic conditions unsuitable for long-term storage or applications requiring compound stability.

In the pH range of 3.0-4.0, the compound shows moderate stability with controlled hydrolysis rates [11]. The primary decomposition products in this range include phosphoric acid and disodium hydrogen phosphate (Na₂HPO₄), reflecting the progressive breakdown of the pyrophosphate structure.

The pH range of 4.0-6.0 provides good stability with low hydrolysis rates [11]. This range is often optimal for industrial applications where controlled phosphate release is desired without excessive compound degradation.

At alkaline pH values above 8.0, disodium diphosphate maintains good stability but with some tendency toward further hydrolysis to trisodium phosphate (Na₃PO₄) [11]. The compound remains relatively stable in the pH range of 8.0-10.0, but stability decreases at pH values above 10.0.

Buffered systems significantly influence the stability behavior of disodium diphosphate. In phosphate buffer systems, the compound demonstrates enhanced stability due to the common ion effect and the maintenance of optimal pH conditions [12]. Studies have shown that the presence of other phosphate species in solution can either enhance or diminish stability depending on the specific buffer composition and ionic strength.

The ionic strength of the solution also affects stability, with higher ionic strengths generally providing enhanced stability through electrostatic shielding effects [12]. This phenomenon is particularly important in industrial applications where high salt concentrations are common.

Temperature effects on pH stability are significant, with elevated temperatures generally increasing hydrolysis rates regardless of pH [12]. The combination of high temperature and extreme pH conditions results in accelerated decomposition, making careful control of both parameters essential for optimal stability.

| Parameter | Value | Conditions |

|---|---|---|

| Standard Enthalpy of Formation (ΔfH°) | -3210.5 kJ/mol [1] | 298.15 K, 1 bar |

| Standard Entropy (S°) | 227.6 J/(mol·K) [3] | 298.15 K |

| Lattice Energy | 2177 kJ/mol [3] | Calculated |

| Solubility at 20°C | 5.48 g/100g H₂O [7] | Aqueous solution |

| Solubility at 100°C | 40.26 g/100g H₂O [7] | Aqueous solution |

| Optimal pH Range | 6.0-8.0 [11] | Maximum stability |

| Solution pH | 8.0-11.0 [10] | 1% aqueous solution |

Physical Description

White powder or grains

White solid; [Merck Index] White odorless powder; [MSDSonline]

Color/Form

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Decomposes

Heavy Atom Count

Density

Odor

Decomposition

Melting Point

988 °C

1810 °F

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 650 of 715 companies (only ~ 9.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Mechanism of Action

Vapor Pressure

0 mmHg (approx)

Pictograms

Corrosive;Irritant

Other CAS

7758-16-9

7782-95-8

Metabolism Metabolites

Wikipedia

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Food additives

Food Additives -> ACIDITY_REGULATOR; RAISING_AGENT; SEQUESTRANT; -> JECFA Functional Classes

Cosmetics -> Buffering; Chelating

Methods of Manufacturing

Incomplete decomp of monobasic sodium phosphate. /Hexahydrate/

General Manufacturing Information

Fabricated Metal Product Manufacturing

Miscellaneous Manufacturing

All Other Basic Inorganic Chemical Manufacturing

Textiles, apparel, and leather manufacturing

Primary Metal Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

Diphosphoric acid, sodium salt (1:2): ACTIVE

...SODIUM ACID PYROPHOSPHATE.../IS/ INGREDIENT OF BAKING POWDERS & OTHER LEAVENING MIXTURES.

MID /MEAT INSPECTION DIV/ LIMITATIONS: TO DECR AMT OF COOKED-OUT JUICES IN CURED HAMS, PORK SHOULDER PICNICS & LOINS, CANNED HAMS & PORK SHOULDER PICNICS, CHOPPED HAM, & BACON; 5.0% OF PHOSPHATE IN PICKLE @ 10% PUMP LEVEL; 0.5% OF PHOSPHATE IN PRODUCT (ONLY CLEAR SOLN MAY BE INJECTED INTO PRODUCT).